molecular formula C27H23N3O3S B2578342 N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide CAS No. 866871-20-7

N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No. B2578342
CAS RN: 866871-20-7
M. Wt: 469.56
InChI Key: GPOSJGPUHWKIEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O3S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

Research on similar sulfanylacetamides has provided insights into their crystal structures, showcasing the compounds' folded conformations and intramolecular hydrogen bonding. These structural insights are crucial for understanding the compounds' reactivity and potential interactions with biological targets (Subasri et al., 2016); (Subasri et al., 2017).

Antimicrobial Evaluation

Studies on derivatives bearing sulfamoyl moieties have demonstrated their antimicrobial efficacy. The synthesis of new heterocyclic compounds incorporating such moieties has shown promising results against both bacterial and fungal pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Darwish et al., 2014).

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds, including thiazolidinones and coumarin derivatives, with reported antibacterial and antioxidant activities. These studies not only extend the chemical diversity of sulfanylacetamides but also explore their potential in treating infectious diseases and mitigating oxidative stress (Hamdi et al., 2012).

Pharmacological Potential

Several studies have synthesized and evaluated derivatives for their cytotoxic activities against cancer cell lines, providing a foundation for the development of new anticancer agents. These investigations highlight the therapeutic potential of these compounds in oncology (Al-Sanea et al., 2020); (Hafez & El-Gazzar, 2017).

Novel Synthesis Methods

Innovative methods for synthesizing chromeno[2,3-d]pyrimidine derivatives have been developed, contributing to the arsenal of synthetic strategies for creating biologically active compounds. These methods offer pathways for producing compounds with potential antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-7-6-10-19-15-22-26(33-24(17)19)29-25(18-8-4-3-5-9-18)30-27(22)34-16-23(31)28-20-11-13-21(32-2)14-12-20/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOSJGPUHWKIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide

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